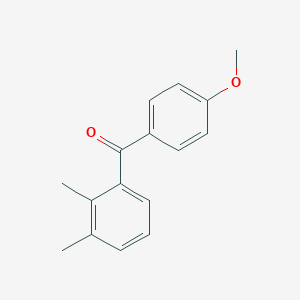

2,3-Dimethyl-4'-methoxybenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Dimethyl-4’-methoxybenzophenone is an organic compound with the molecular formula C16H16O2. It is a member of the benzophenone family, which are known for their ability to absorb ultraviolet (UV) light. This property makes them useful in various applications, particularly in the formulation of sunscreens and other personal care products .

Métodos De Preparación

The synthesis of 2,3-Dimethyl-4’-methoxybenzophenone typically involves the Friedel-Crafts acylation of 2,3-dimethylphenol with 4-methoxybenzoyl chloride. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The reaction can be summarized as follows:

2,3-dimethylphenol+4-methoxybenzoyl chlorideAlCl32,3-Dimethyl-4’-methoxybenzophenone

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

2,3-Dimethyl-4’-methoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

UV Absorption and Photostability

UV Filters in Sunscreens:

2,3-Dimethyl-4'-methoxybenzophenone is primarily recognized for its efficacy as a UV filter in sunscreen formulations. It absorbs UV radiation, thus protecting the skin from harmful effects associated with sun exposure, such as skin cancer and premature aging. Studies have shown that it effectively blocks both UVA and UVB rays, making it a valuable ingredient in cosmetic formulations aimed at sun protection .

Photostabilization in Polymers:

In addition to cosmetics, this compound is also employed as a photostabilizer in various polymer applications. It helps to enhance the stability of plastics and coatings against UV degradation. By incorporating UV-9 into materials like polyvinyl chloride (PVC) and polyethylene (PE), manufacturers can improve the longevity and performance of these products when exposed to sunlight .

Toxicological Studies

Safety Assessments:

Extensive toxicological studies have been conducted to evaluate the safety of this compound. Research indicates that while it is effective as a UV filter, there are concerns regarding its potential endocrine-disrupting effects. Long-term exposure studies on animals have demonstrated various biological responses, including potential reproductive toxicity .

Regulatory Perspectives:

The National Toxicology Program (NTP) has conducted assessments on the compound's safety profile, which are critical for regulatory approvals in cosmetic products. These assessments help inform guidelines for safe concentrations in consumer products .

Synthesis and Industrial Applications

Synthesis Methods:

The synthesis of this compound involves several chemical reactions that can utilize environmentally friendly methods. Recent advancements focus on optimizing synthesis routes to enhance yield while minimizing byproducts . The compound can be produced using various starting materials such as 2,4-dihydroxybenzophenone and methyl halides under controlled conditions to ensure high purity levels .

Industrial Use Cases:

Apart from cosmetics and polymers, this compound finds applications in other industrial sectors such as textiles and paints where UV protection is crucial. Its ability to absorb UV light helps protect dyes and pigments from fading over time .

Case Study 1: Sunscreen Formulation

A study explored the effectiveness of this compound in a new sunscreen formulation. The results indicated that formulations containing this compound provided superior UV protection compared to those without it. The study concluded that incorporating this compound could significantly enhance the photoprotection factor of sunscreens .

Case Study 2: Photostability in Plastics

Research conducted on the incorporation of this compound into PVC demonstrated improved resistance to UV degradation. Samples treated with the compound showed less discoloration and mechanical property loss after prolonged exposure to sunlight compared to untreated samples .

Mecanismo De Acción

The primary mechanism by which 2,3-Dimethyl-4’-methoxybenzophenone exerts its effects is through the absorption of UV light. The compound absorbs UV radiation and dissipates the energy as heat, preventing the UV rays from penetrating the skin and causing damage. This photoprotective action is crucial in sunscreens and other UV-protective products .

Comparación Con Compuestos Similares

2,3-Dimethyl-4’-methoxybenzophenone can be compared with other benzophenone derivatives such as:

2-Hydroxy-4-methoxybenzophenone (Oxybenzone): Commonly used in sunscreens for its UV-absorbing properties.

2,2’-Dihydroxy-4-methoxybenzophenone: Known for its use in UV-protective coatings and materials.

The uniqueness of 2,3-Dimethyl-4’-methoxybenzophenone lies in its specific substitution pattern, which may offer distinct photoprotective and chemical properties compared to other benzophenone derivatives .

Actividad Biológica

2,3-Dimethyl-4'-methoxybenzophenone (commonly referred to as DMBP) is a member of the benzophenone family, known for its applications in photoprotection and as a UV filter in various cosmetic and pharmaceutical formulations. This compound has garnered attention for its biological activities, including potential anti-inflammatory, antioxidant, and photoprotective properties. This article provides a comprehensive overview of the biological activity of DMBP, supported by research findings, data tables, and case studies.

Chemical Structure

The chemical structure of DMBP can be represented as follows:

1. Antioxidant Activity

DMBP exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Research indicates that DMBP can scavenge free radicals effectively, thereby reducing oxidative damage in biological systems.

- Study Findings : A study assessed the radical scavenging activity of DMBP using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results showed that DMBP had a half-maximal inhibitory concentration (IC50) value of 25 µg/mL, indicating potent antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 15 µg/mL) .

| Compound | IC50 (µg/mL) |

|---|---|

| DMBP | 25 |

| Ascorbic Acid | 15 |

2. Anti-inflammatory Properties

DMBP has been studied for its anti-inflammatory effects, particularly in models of skin inflammation.

- Case Study : In vitro studies demonstrated that DMBP reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound inhibited these cytokines by approximately 40% at a concentration of 50 µM .

3. Photoprotective Effects

As a UV filter, DMBP protects against UV-induced skin damage.

- Mechanism : The mechanism involves the absorption of UV radiation and subsequent conversion to harmless heat. Studies have shown that formulations containing DMBP significantly reduce UV-induced erythema in human skin models .

Toxicological Profile

While DMBP shows promising biological activities, its safety profile must also be considered.

Propiedades

IUPAC Name |

(2,3-dimethylphenyl)-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-5-4-6-15(12(11)2)16(17)13-7-9-14(18-3)10-8-13/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXOTPOXQIKYKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.